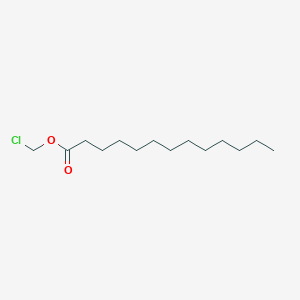
Methyl 2-bromo-3-cyano-6-fluorophenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-3-cyano-6-fluorophenylacetate, also known as MCFPA, is an organic compound that is used in a variety of scientific research applications. It is a colorless or white crystal that is soluble in water and ethanol. MCFPA has a wide range of applications, including use in organic synthesis, biochemistry, and physiological research.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-cyano-6-fluorophenylacetate is not well understood. However, it is believed that this compound acts as a nucleophile, forming a covalent bond with the substrate. This covalent bond is then broken by the action of an enzyme or other biological molecule, resulting in the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may interact with enzymes and other macromolecules, resulting in changes in the structure and function of these molecules. Additionally, this compound may interact with hormones and other physiological processes, resulting in changes in the body's response to these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 2-bromo-3-cyano-6-fluorophenylacetate in lab experiments include its low cost and ease of synthesis. Additionally, this compound is relatively non-toxic, making it a safe and effective tool for scientific research. The main limitation of using this compound in lab experiments is its lack of specificity, as it can interact with a wide range of molecules.
Orientations Futures
There are a variety of potential future directions for Methyl 2-bromo-3-cyano-6-fluorophenylacetate research. One potential future direction is the development of more specific this compound-based compounds for use in organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved treatments for various diseases and disorders. Finally, further research into the mechanism of action of this compound could lead to the development of more efficient and effective organic synthesis methods.
Applications De Recherche Scientifique
Methyl 2-bromo-3-cyano-6-fluorophenylacetate has a variety of scientific research applications. It has been used in organic synthesis to synthesize various compounds, including pharmaceuticals and other organic compounds. It has also been used in biochemistry to study the structure and function of proteins, enzymes, and other macromolecules. Additionally, this compound has been used in physiological research to study the effects of hormones and other physiological processes.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-3-cyano-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-8(12)3-2-6(5-13)10(7)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSIPEWKMXEAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tert-butyl 4-[(3E)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate](/img/structure/B1414042.png)




